In-Depth Technical Guide: Chemical Properties and Synthetic Utility of[(4-Fluoropiperidin-4-yl)methyl]dimethylamine
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of[(4-Fluoropiperidin-4-yl)methyl]dimethylamine
Executive Summary
In modern medicinal chemistry, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is paramount for improving the clinical success rates of small-molecule therapeutics. [(4-Fluoropiperidin-4-yl)methyl]dimethylamine —most commonly utilized and supplied as a dihydrochloride salt[1],[2]—represents a highly specialized gem-disubstituted building block. By combining the ubiquitous piperidine pharmacophore with a strategically placed fluorine atom and a basic dimethylaminomethyl vector, this molecule offers profound advantages in metabolic shielding, lipophilic efficiency (LipE), and pKa modulation.
This whitepaper provides an authoritative, deep-dive analysis of the physicochemical properties, medicinal chemistry rationale, and validated synthetic methodologies for this critical intermediate.
Physicochemical Profiling & Stereoelectronic Effects
Understanding the baseline chemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine dihydrochloride |
| CAS Number | 2306264-65-1[1],[2] |
| Molecular Formula | C₈H₁₉Cl₂FN₂ (Salt) / C₈H₁₇FN₂ (Free Base)[2] |
| Molecular Weight | 233.15 g/mol (Salt) / 160.23 g/mol (Free Base)[1] |
| SMILES | Cl.Cl.CN(C)CC1(F)CCNCC1[2] |
| Physical State | Solid (Hygroscopic powder) |
The Causality of Stereoelectronic Tuning
The defining feature of this molecule is the geminal relationship between the highly electronegative fluorine atom and the dimethylaminomethyl group at the C4 position.
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Inductive pKa Lowering: Fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect propagates through the sigma framework, significantly lowering the pKa of both the exocyclic tertiary amine and the endocyclic piperidine nitrogen compared to their non-fluorinated analogs.
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Permeability Enhancement: By lowering the basicity, a higher fraction of the molecule remains un-ionized at physiological pH (7.4). This directly enhances passive membrane permeability and blood-brain barrier (BBB) penetration, a critical parameter for CNS-targeted drug design.
Medicinal Chemistry Rationale
The selection of[(4-Fluoropiperidin-4-yl)methyl]dimethylamine in a drug discovery program is rarely arbitrary; it is driven by specific structural and metabolic logic.
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Metabolic Shielding: The C4 position of a standard piperidine ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism. The installation of a carbon-fluorine bond at this exact hotspot creates an impenetrable metabolic shield, drastically improving the pharmacokinetic half-life of the resulting drug candidate.
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Escaping "Flatland": The gem-disubstituted C4 center forces the molecule into a highly three-dimensional, sp³-rich conformation. This structural complexity reduces off-target promiscuity (often associated with flat, aromatic molecules) and improves aqueous solubility.
Caption: Logical mapping of the structural features of the building block to their medicinal chemistry advantages.
Validated Synthetic Methodology
Synthesizing this gem-disubstituted piperidine requires strict control over regioselectivity and the suppression of elimination pathways. The following protocol represents a self-validating, four-step synthetic system starting from commercially available 1-Boc-piperidin-4-one.
Step 1: Corey-Chaykovsky Epoxidation
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Procedure: React 1-Boc-piperidin-4-one with trimethylsulfoxonium iodide and sodium hydride (NaH) in anhydrous DMSO at room temperature.
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Causality & Logic: We specifically utilize trimethylsulfoxonium iodide rather than trimethylsulfonium iodide. The resulting oxonium ylide is less reactive and operates under thermodynamic control. This prevents premature epoxide ring-opening and ensures high-fidelity conversion to the spiro-epoxide intermediate (1-Boc-1-oxa-6-azaspiro[2.5]octane).
Step 2: Regioselective Aminolysis
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Procedure: Treat the spiro-epoxide with an excess of dimethylamine (in ethanol) and heat to 80 °C in a sealed tube.
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Causality & Logic: The nucleophilic attack of dimethylamine occurs exclusively at the less sterically hindered terminal methylene of the epoxide. The steric bulk of the piperidine ring dictates this regioselectivity, ensuring the exclusive formation of the tertiary alcohol: 1-Boc-4-((dimethylamino)methyl)-4-hydroxypiperidine.
Step 3: Deoxofluorination (DAST)
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Procedure: Dissolve the amino-alcohol in anhydrous CH₂Cl₂. Cool to -78 °C. Dropwise add Diethylaminosulfur trifluoride (DAST). Slowly warm to room temperature over 12 hours.
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Causality & Logic: DAST is employed to convert the tertiary alcohol to a fluoride. Because tertiary alcohols are highly prone to E1-type dehydration, the reaction must be initiated at cryogenic temperatures. The -78 °C environment kinetically favors the formation of the transient dialkylaminosulfurane intermediate and subsequent SN1-like fluoride attack, successfully outcompeting the elimination pathway that would otherwise yield an unwanted tetrahydropyridine byproduct, as established in the [3].
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Self-Validating IPC: Monitor the reaction via LC-MS. Once complete, quench slowly with saturated aqueous NaHCO₃ at 0 °C. This safely neutralizes the generated hydrofluoric acid (HF) without triggering an exothermic runaway that could degrade the product.
Step 4: Deprotection & Salt Formation
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Procedure: Treat the purified Boc-protected fluoro-amine with 4M HCl in anhydrous dioxane at room temperature.
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Causality & Logic: The anhydrous acidic environment quantitatively cleaves the Boc group without risking hydration side-reactions. The self-validating nature of this step lies in the product's solubility: the resulting [(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride is highly polar and insoluble in dioxane. It spontaneously precipitates out of solution, driving the equilibrium to completion and allowing isolation via simple vacuum filtration, bypassing the need for final chromatography.
Caption: Step-by-step synthetic workflow for [(4-Fluoropiperidin-4-yl)methyl]dimethylamine.
Analytical & Quality Control Protocols
To ensure the integrity of the synthesized or procured dihydrochloride salt, the following analytical signatures must be verified:
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¹H NMR (D₂O): The geminal relationship between the fluorine atom and the dimethylaminomethyl group results in characteristic heteronuclear spin-spin coupling. The methylene protons adjacent to the amine will present as a distinct doublet with a large coupling constant (³JHF ≈ 20 Hz). This coupling serves as an internal validation of the C4-substitution.
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¹⁹F NMR (D₂O): Expect a single multiplet in the -160 to -170 ppm range, which is the definitive chemical shift signature for a tertiary alkyl fluoride embedded within a piperidine ring.
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Handling & Storage: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator under an inert atmosphere (Argon or N₂) at 4 °C to prevent water absorption and subsequent degradation.
References
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ChemSrc Database - 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine dihydrochloride Chemical Properties. ChemSrc. URL:[Link]
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Journal of Medicinal Chemistry - Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands. ACS Publications. URL:[Link]
